1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-phenylbutanoic acid and pyrrolidine derivatives.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the 4-phenylbutanoic acid and a pyrrolidine derivative. This is achieved through the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule in studies involving the synthesis and reactivity of pyrrolidine derivatives.
Biology: It serves as a tool for studying the role of prolyl oligopeptidase in various biological processes, including protein degradation and signal transduction.
Mechanism of Action
The mechanism of action of 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile involves the inhibition of prolyl oligopeptidase (PREP). PREP is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting PREP, the compound prevents the breakdown of specific peptides, thereby modulating various physiological processes. The inhibition of PREP has been shown to reduce the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases .
Comparison with Similar Compounds
1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:
SUAM-1221: Another PREP inhibitor with a similar structure but different substituents on the pyrrolidine ring.
S-17092: A PREP inhibitor with a different core structure but similar inhibitory activity.
Z-Pro-prolinal: A PREP inhibitor with a different mechanism of action and lower potency compared to KYP-2047
These comparisons highlight the uniqueness of this compound in terms of its potency, selectivity, and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFAUXQZWJGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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